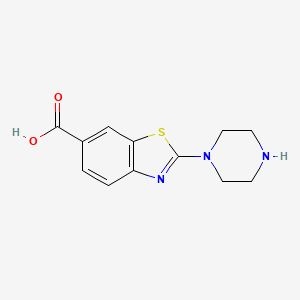
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication . In the context of its antipsychotic properties, it acts as an antagonist at dopamine and serotonin receptors, modulating neurotransmitter activity in the brain .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also combines piperazine and benzothiazole moieties and exhibits similar biological activities.
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound shares the piperazine moiety and has been studied for its antimicrobial properties.
Uniqueness
2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of piperazine and benzothiazole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .
属性
分子式 |
C12H13N3O2S |
|---|---|
分子量 |
263.32 g/mol |
IUPAC 名称 |
2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17) |
InChI 键 |
BYWIMEGSXJOLSE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


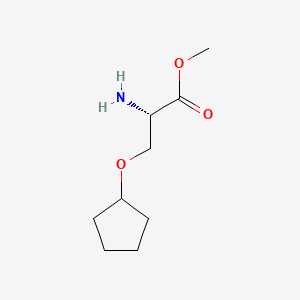
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)

![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
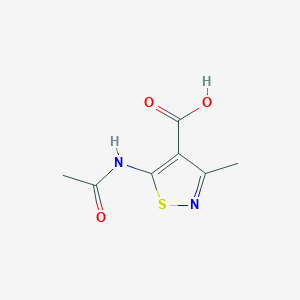
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)
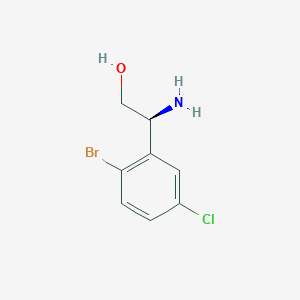

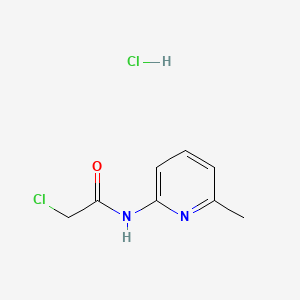
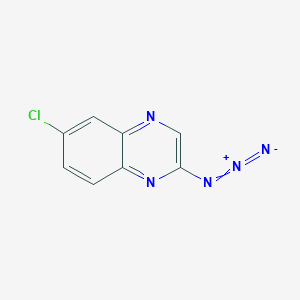
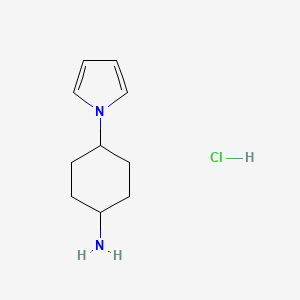
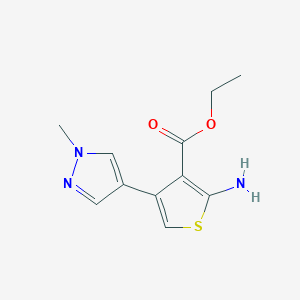
![1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13499028.png)
